2-Amino-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Amino-4-(trifluoromethyl)benzonitrile: is a chemical compound with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol . It is also known by other names such as 4-Cyano-3-(trifluoromethyl)aniline . This compound is a cyanated and trifluoromethylated derivative of aniline and is used as a starting material in the synthesis of various pharmaceuticals, including the nonsteroidal antiandrogen bicalutamide .
Scientific Research Applications
Chemistry:
Synthesis of Benzimidazoles: 2-Amino-4-(trifluoromethyl)benzonitrile is used as a starting material in the synthesis of benzimidazoles, which are potential candidates for treating breast cancer due to their ability to inhibit the growth of endothelial cells.
Biology and Medicine:
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer.
Industry:
Chemical Manufacturing: Used in the production of various chemical compounds and pharmaceuticals.
Mechanism of Action
Target of Action:
These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Mode of Action:
The specific interaction of 2-Amino-4-(trifluoromethyl)benzonitrile with its targets remains elusive Fluorine-containing compounds often exhibit unique behaviors due to the electronegativity and lipophilicity of fluorine atoms. These properties can influence drug-receptor interactions and metabolic stability .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can impact the compound’s stability, efficacy, and action.
Safety and Hazards
Future Directions
2-Amino-4-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . This suggests potential future directions in cancer treatment research.
Biochemical Analysis
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to understand the precise cellular effects of this compound.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Bromination and Cyanation Method:
Starting Material: m-Trifluoromethyl fluorobenzene
Advantages: High purity (≥99%), high yield (73-75%), and low production cost.
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Grignard Reaction Method:
Starting Material: 2-Bromo-5-fluorobenzotrifluoride
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Cuprous cyanide, dibromohydantoin.
Conditions: Typically carried out in the presence of glacial acetic acid and ethanol.
Products: 2-Amino-4-(trifluoromethyl)benzonitrile.
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Amination Reactions:
Reagents: Liquid ammonia, catalysts.
Conditions: Conducted under pressure in a pressure kettle.
Products: 4-Amino-2-trifluoromethylbenzamide, which is then dehydrated to form the target compound.
Comparison with Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: Another cyanated and trifluoromethylated derivative of aniline, used in similar pharmaceutical applications.
2-Iodo-4-trifluoromethylbenzonitrile: Used in the synthesis of various organic compounds.
4-Iodo-3-(trifluoromethyl)benzonitrile: Another derivative used in chemical synthesis.
Uniqueness:
2-Amino-4-(trifluoromethyl)benzonitrile: stands out due to its specific application in the synthesis of bicalutamide, making it a crucial intermediate in the pharmaceutical industry.
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIRNHIXDCZUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-54-1 | |
Record name | 2-Amino-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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